2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone
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Overview
Description
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone is a member of isoquinolines.
Scientific Research Applications
Synthetic Methods and Chemical Properties
The synthesis of related thieno[2,3-d]pyrimidinones involves intricate chemical reactions highlighting the compound's potential in generating diverse heterocyclic compounds. For instance, the treatment of specific benzoic acids with acetic anhydride leads to derivatives including thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones, showcasing the flexibility of the core structure in forming various biologically active molecules (Zadorozhny et al., 2008). Furthermore, the synthesis of diamino-substituted derivatives demonstrates the compound's utility in developing new materials with potential pharmaceutical applications (Paronikyan et al., 2016).
Potential Applications in Research
The research into derivatives of this compound often targets the development of new pharmaceuticals and materials with unique properties. For example, the creation of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives provides insight into the compound's ability to form bases for further pharmacological studies (Zaki et al., 2017). Additionally, the compound's derivatives are explored for their antimicrobial and antitubercular activities, indicating its relevance in developing new treatments for infectious diseases (Chandrashekaraiah et al., 2014).
properties
Product Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone |
---|---|
Molecular Formula |
C21H23N3O2S2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H23N3O2S2/c1-4-24-20(26)18-13(2)14(3)28-19(18)22-21(24)27-12-17(25)23-10-9-15-7-5-6-8-16(15)11-23/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
KDGSYBWZDAMPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)N3CCC4=CC=CC=C4C3)SC(=C2C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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